REACTION_CXSMILES
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CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[CH3:15][C:16](=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18].[Cl-].[NH4+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:15][C:16](=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:9][CH:10]=1 |f:0.1,4.5,7.8.9|
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
98.1 g
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Type
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reactant
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Smiles
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CC(C(C)(C)C)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
( 600 )
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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125 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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850 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1.48 g
|
Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
25 (± 2) °C
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Type
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CUSTOM
|
Details
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The mixture is stirred at 23-27° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(a′) A 5 L, 4-necked, round-bottomed flask, equipped with a mechanical stirrer
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Type
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ADDITION
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Details
|
digital thermometer, addition funnel
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Type
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TEMPERATURE
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Details
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heating mantle and a condenser with nitrogen inlet-outlet
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Type
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TEMPERATURE
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Details
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The mixture is heated to a temperature at 95-100° C.
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Type
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TEMPERATURE
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Details
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while maintaining the internal temperature at 95-100° C
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Type
|
STIRRING
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Details
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The mixture is stirred for an additional 9 hours
|
Duration
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9 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to an internal temperature at 23-25° C. over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 20-27° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred
|
Type
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CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
washed with 600 mL of saturated sodium chloride solution
|
Type
|
ADDITION
|
Details
|
The organic layer is charged into a 5 L
|
Type
|
CUSTOM
|
Details
|
4-necked, round-bottomed flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
digital thermometer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
heating mantle and a condenser with nitrogen inlet-outlet
|
Type
|
ADDITION
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Details
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a solution of 150.0 g of L-cysteine in 900 mL of water is added
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Type
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TEMPERATURE
|
Details
|
The mixture is heated to an internal temperature at 84-90° C. over a period of 40 minutes
|
Duration
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40 min
|
Type
|
TEMPERATURE
|
Details
|
to achieve reflux
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Type
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STIRRING
|
Details
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stirred for an additional 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is removed
|
Type
|
FILTRATION
|
Details
|
the organic layer filtered over a Buchner funnel
|
Type
|
ADDITION
|
Details
|
containing a pad of 20.0 g of Celite
|
Type
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WASH
|
Details
|
After washing the Celite pad with 200 mL of toluene
|
Type
|
ADDITION
|
Details
|
to the filtrate is added a solution of 75.0 g of L-cysteine and 2.5 g of sodium thiosulfate pentahydrate in 600 mL of water
|
Type
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TEMPERATURE
|
Details
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The mixture is heated to an internal temperature at 78-82° C
|
Type
|
CUSTOM
|
Details
|
White solids formed gradually
|
Type
|
STIRRING
|
Details
|
The triphasic mixture is stirred at this temperature for an additional 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
FILTRATION
|
Details
|
The organic layer is filtered over a pad of 20.0 g of Celite
|
Type
|
WASH
|
Details
|
the pad is washed with 200 mL of toluene
|
Type
|
WASH
|
Details
|
The combined filtrates is washed again with 400 mL of saturated NaCl solution
|
Type
|
FILTRATION
|
Details
|
The organic layer is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to collect about 800 mL of solvent
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1 L |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |